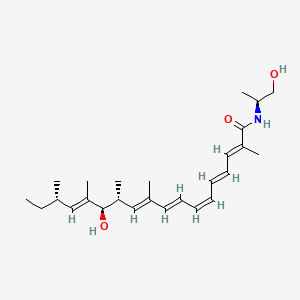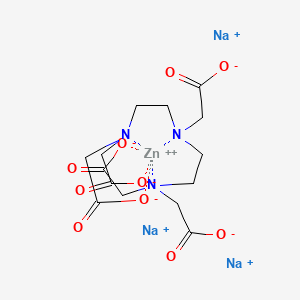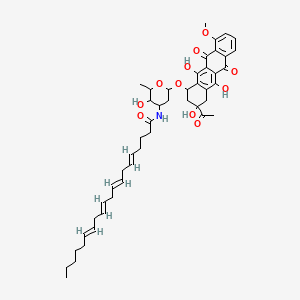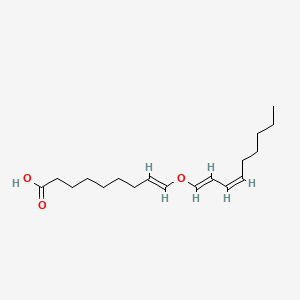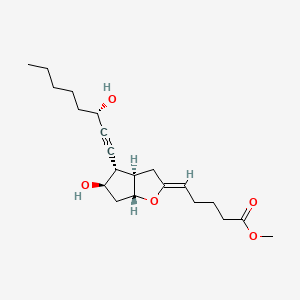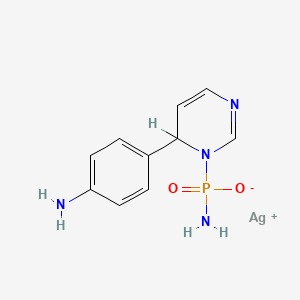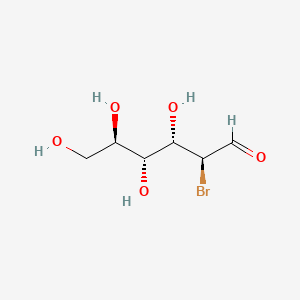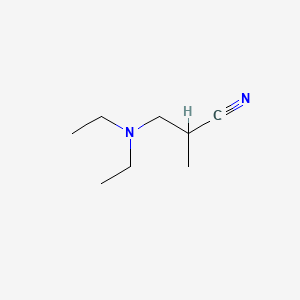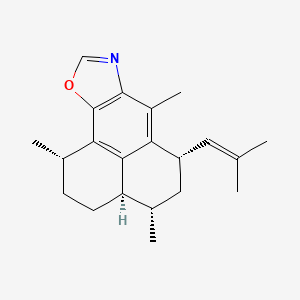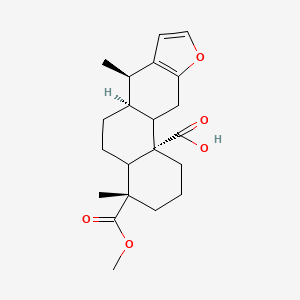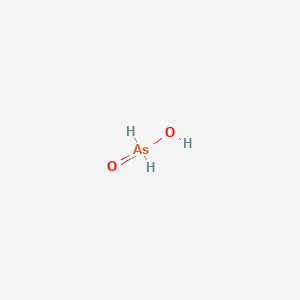
Arsinic acid
カタログ番号:
B1238197
分子量:
109.944 g/mol
InChIキー:
VJWWIRSVNSXUAC-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arsinic acid is an arsenic oxoacid. It is a conjugate acid of an arsinate.
科学的研究の応用
Thiolated Arsenicals in Arsenic Metabolism
- Overview : Thiolated arsenicals are a class of arsenic metabolites identified in biological systems after exposure to arsenic compounds. They play a crucial role in arsenic toxicity and therapeutic effects (Sun, Liu, & Cai, 2016).
Arsenic Research and Risk Assessment
- Application : Arsenic and its metabolites have been extensively researched for their adverse health effects and biological pathways, particularly in relation to environmental exposures and their mode of action in human health risk assessment (Sams et al., 2007).
Organoarsenicals in Poultry Litter
- Environmental Impact : Organoarsenicals used as feed additives in the poultry industry lead to arsenic contamination in the environment. Research focuses on their degradation, toxicological concerns, and treatment technologies for waste containing these chemicals (Mangalgiri, Adak, & Blaney, 2015).
Arsenic Trioxide in Medical Oncology
- Cancer Therapy : Arsenic trioxide has shown promising results in the treatment of hematological malignancies, particularly multiple myeloma, through immunologic mechanisms (Hussein, 2022).
Metabolomics of Arsenic
- Biomedical Research : The metabolic pathway of inorganic arsenic in biological systems is crucial for understanding its carcinogenic properties. This research has led to the identification of sulfur-containing arsenicals as new metabolites (Suzuki, 2005).
Urinary Speciated Arsenic and Depression
- Neurological Research : A study found a significant association between urinary arsenous acid and depression, suggesting arsenic's potential neurotoxic effects (Rahman et al., 2020).
Arsenic in Fighting Leukemia
- Therapeutic Effects : Arsenic has been historically used in treating malignancies, particularly acute promyelocytic leukemia, through multiple signaling pathways (Chen et al., 2011).
Photo-Oxidation of Arsenic
- Chemical Analysis : The photodegradation and photo-oxidation of p-arsanilic acid provide insights into arsenic compounds' stability and degradation mechanisms (Czaplicka et al., 2014).
Arsenic and Cyanide Control
- Regulatory Aspects : Research emphasizes the need for stricter control of highly toxic arsenic compounds due to their potential use in criminal, terrorist, and sabotage acts (Prodanchuk et al., 2021).
Biological Sulfate Reduction for Arsenic Remediation
- Environmental Remediation : Biological sulfate reduction technologies show potential for removing arsenic from various environmental matrices (Alam & McPhedran, 2019).
Organoarsenicals in Agriculture
- Agricultural Impact : Studies on the presence of organoarsenicals used in agriculture highlight their environmental impact, particularly in cotton production (Bednar et al., 2002).
Nanomaterial-Based Aptamer Sensors for Arsenic Detection
- Detection Technology : Nanomaterial-based aptamer sensors have been developed for rapid, sensitive detection of arsenic in environmental samples (Mao et al., 2020).
Arsenic-Based Cancer Drugs
- Pharmacology : Arsenic compounds have a long history of being used as medicinal agents for various diseases, including cancer (Dilda & Hogg, 2007).
Arsenic Species and DNA Damage
- Molecular Biology : Certain arsenic compounds induce cellular p53, a marker for DNA damage, suggesting their potential genotoxic effects (Filippova & Duerksen-Hughes, 2003).
Human Carcinogens Review
- Toxicology and Carcinogenicity : Arsenic and inorganic arsenic compounds are classified as carcinogenic to humans due to their association with cancer development in multiple organs (Straif et al., 2009).
Small-Molecule and Nanoparticulate Arsenic(III) Complexes
- Chemotherapy Research : Research on arsenic(III) complexes focuses on enhancing activity or targeted cytotoxicity for cancer treatment (Swindell et al., 2013).
Microwave-Assisted Extraction of Arsenic Species
- Analytical Chemistry : Microwave-assisted extraction using dilute nitric acid has been developed for quantifying arsenic species in marine biological samples (Foster, Maher, Krikowa, & Apte, 2007).
Biological Responses to Arsenic Compounds
- Cellular and Molecular Responses : Studies on cellular responses to arsenic compounds provide insights into their antitumor properties and potential for disease treatment (Platanias, 2009).
特性
分子式 |
AsH3O2 |
|---|---|
分子量 |
109.944 g/mol |
IUPAC名 |
arsinic acid |
InChI |
InChI=1S/AsH3O2/c2-1-3/h1H2,(H,2,3) |
InChIキー |
VJWWIRSVNSXUAC-UHFFFAOYSA-N |
SMILES |
O[AsH2]=O |
正規SMILES |
O[AsH2]=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-Octenal, (2Z)-
Cat. No.: B1238114
CAS No.: 20664-46-4
(Z)-7-[(1R,2S,3S,5R)-3-[(E,3R)-3-Hydroxyoct-1-enyl]-6-t...
Cat. No.: B1238116
CAS No.: 80408-46-4
20-hydroxyleukotriene B4
Cat. No.: B1238117
CAS No.: 79008-24-5
[(7Z,11E)-5,14-Diacetyloxy-17-hydroxy-4,8,12-trimethyl-...
Cat. No.: B1238118
CAS No.: 66656-91-5


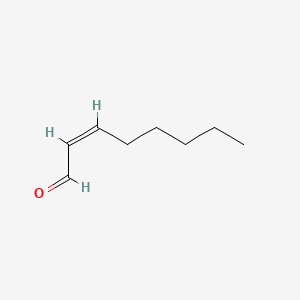
![(Z)-7-[(1R,2S,3S,5R)-3-[(E,3R)-3-Hydroxyoct-1-enyl]-6-thiabicyclo[3.1.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1238116.png)

![[(7Z,11E)-5,14-Diacetyloxy-17-hydroxy-4,8,12-trimethyl-16-methylidene-3,18-dioxatricyclo[13.3.0.02,4]octadeca-7,11-dien-9-yl] acetate](/img/structure/B1238118.png)
